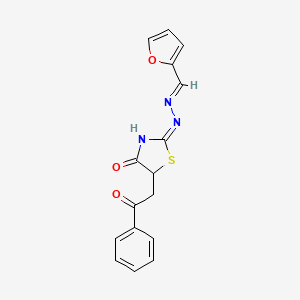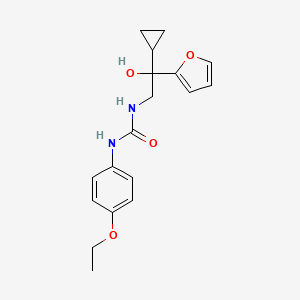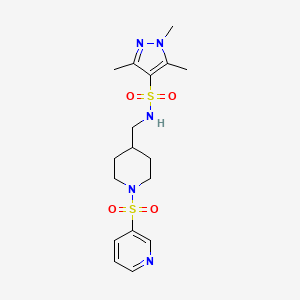![molecular formula C18H16N2O4S B2742996 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 451514-21-9](/img/structure/B2742996.png)
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that features multiple functional groups. It integrates structural elements from quinoline and benzoisothiazolone frameworks, known for their extensive applications in medicinal chemistry and material science. This compound is distinguished by its structural complexity and potential for diverse chemical reactivity.
作用机制
Target of Action
The compound, also known as 2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, is a derivative of 3,4-dihydroquinazolinone (DHQ), a highly valued scaffold in medicinal chemistry . Compounds containing the DHQ moiety have been reported to exhibit biological activity against a wide range of therapeutic targets . .
Mode of Action
Compounds containing the dhq moiety have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing the dhq moiety have been reported to affect a wide range of biochemical pathways .
Result of Action
Compounds containing the dhq moiety have been reported to have various effects, including anti-hiv, anti-psychotic, anti-cancer, and anti-microbial activities, as well as potential for the treatment of cardiovascular and anti-inflammatory disorders .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic synthesis
Industrial Production Methods: Industrial production would likely involve optimization of the laboratory-scale synthesis process, focusing on yield improvement and cost-effectiveness. Scaling up involves reactor design to maintain the specific conditions required for each step, and ensuring environmental and safety regulations are met.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation at the quinoline moiety or other reactive sites.
Reduction: Selective reduction reactions could be employed to modify specific parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at positions influenced by the quinoline and benzoisothiazolone rings.
Common Reagents and Conditions:
Oxidizing agents like permanganate or peroxide
Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst
Substitution reactions may use reagents like halogens, acids, or bases under controlled temperatures and pH levels
Major Products:
Oxidation and reduction reactions yield various oxidized or reduced derivatives
Substitution reactions may produce a range of halogenated or otherwise substituted products, depending on the reagents used
科学研究应用
Chemistry: The compound's unique structure allows it to serve as a versatile building block in synthetic organic chemistry.
Biology and Medicine:
Industry: Possible uses in material science for creating novel polymers or as intermediates in the manufacture of dyes and pigments.
相似化合物的比较
2-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Similar scaffold but without the additional oxoethyl group
Quinoline derivatives: Variations in the substituents on the quinoline ring
Benzoisothiazolone derivatives: Different substitution patterns on the benzoisothiazolone core
Uniqueness: What sets 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide apart is the combination of its functional groups, providing unique reactivity and biological activity profiles.
属性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-17(19-11-5-7-13-6-1-3-9-15(13)19)12-20-18(22)14-8-2-4-10-16(14)25(20,23)24/h1-4,6,8-10H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFILYNYIMIMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,20-Dimethoxyhexacyclo[17.8.0.0^{2,11}.0^{3,8}.0^{13,17}.0^{22,27}]heptacosa-1(19),2,4,6,8,10,13(17),15,20,22,24,26-dodecaene](/img/structure/B2742914.png)

![3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide](/img/structure/B2742916.png)

![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2742918.png)

![N-(4-acetylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2742923.png)
![N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide](/img/structure/B2742924.png)


![2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2742933.png)


